molecular formula C30H25N5O2 B11382037 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11382037
M. Wt: 487.6 g/mol
InChI Key: GNQQBRIHPQUFJQ-ISLYRVAYSA-N
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Description

3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrazole ring, an indole moiety, and a quinazolinone core, making it a subject of interest for chemists and biologists alike.

Preparation Methods

The synthesis of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a β-diketone with hydrazine derivatives under acidic or basic conditions.

    Synthesis of the indole moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of the pyrazole and indole units: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired linkage.

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, which can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE include:

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Indole derivatives: Compounds featuring the indole moiety with various functional groups.

    Quinazolinone derivatives: Compounds with the quinazolinone core but different side chains.

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C30H25N5O2

Molecular Weight

487.6 g/mol

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C30H25N5O2/c1-20-28(30(37)35(33(20)3)22-11-5-4-6-12-22)34-27(31-25-15-9-7-14-24(25)29(34)36)18-17-21-19-32(2)26-16-10-8-13-23(21)26/h4-19H,1-3H3/b18-17+

InChI Key

GNQQBRIHPQUFJQ-ISLYRVAYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CN(C6=CC=CC=C65)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C=CC5=CN(C6=CC=CC=C65)C

Origin of Product

United States

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